molecular formula C8H15N3 B130674 4-Ethyl-5-propyl-1H-pyrazol-3-amine CAS No. 151521-84-5

4-Ethyl-5-propyl-1H-pyrazol-3-amine

Cat. No. B130674
M. Wt: 153.22 g/mol
InChI Key: WQKPZISDVKZJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-5-propyl-1H-pyrazol-3-amine, also known as EPZA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of pyrazole derivatives and has a molecular weight of 160.24 g/mol.

Mechanism Of Action

The mechanism of action of 4-Ethyl-5-propyl-1H-pyrazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been shown to inhibit the activity of aldose reductase, which is involved in the development of diabetic complications. It has also been found to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species and inflammation.

Biochemical And Physiological Effects

4-Ethyl-5-propyl-1H-pyrazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It has also been found to reduce oxidative stress and improve insulin sensitivity in diabetic animal models. Additionally, 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-Ethyl-5-propyl-1H-pyrazol-3-amine in lab experiments is its relatively simple synthesis method. 4-Ethyl-5-propyl-1H-pyrazol-3-amine is also stable and can be stored for long periods of time. However, one limitation of using 4-Ethyl-5-propyl-1H-pyrazol-3-amine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 4-Ethyl-5-propyl-1H-pyrazol-3-amine. One direction is to investigate its potential as a therapeutic agent for various diseases, such as diabetes and cancer. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to evaluate the safety and toxicity of 4-Ethyl-5-propyl-1H-pyrazol-3-amine in animal models and humans.

Synthesis Methods

The synthesis of 4-Ethyl-5-propyl-1H-pyrazol-3-amine involves the reaction of 4-ethyl-5-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride and then with ammonia. This reaction produces 4-Ethyl-5-propyl-1H-pyrazol-3-amine as a white crystalline solid with a yield of 65-70%.

Scientific Research Applications

4-Ethyl-5-propyl-1H-pyrazol-3-amine has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 4-Ethyl-5-propyl-1H-pyrazol-3-amine has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as aldose reductase and xanthine oxidase.

properties

CAS RN

151521-84-5

Product Name

4-Ethyl-5-propyl-1H-pyrazol-3-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

4-ethyl-5-propyl-1H-pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-3-5-7-6(4-2)8(9)11-10-7/h3-5H2,1-2H3,(H3,9,10,11)

InChI Key

WQKPZISDVKZJLA-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NN1)N)CC

Canonical SMILES

CCCC1=C(C(=NN1)N)CC

synonyms

1H-Pyrazol-3-amine, 4-ethyl-5-propyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.